molecular formula C21H42O4 B133467 Glyceryl monostearate CAS No. 123-94-4

Glyceryl monostearate

Cat. No. B133467
CAS RN: 123-94-4
M. Wt: 358.6 g/mol
InChI Key: VBICKXHEKHSIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04025540

Procedure details

0.4 mole of stearic acid were heated to boiling (about 113° C.) under reflux with 280 grams of toluene and 0.29 gram of NaOH (water free) and, in the course of 20 minutes, 31.2 grams of glycidol dropped in. After a further 5 hours at this temperature, the glycidol was 99% reacted and the reaction ended. After working as in Example 1, there were obtained 123.5 grams (86%) of monostearin having the following properties:
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
31.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0.29 g
Type
catalyst
Reaction Step Three
Quantity
280 g
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[CH2:21]1[O:23][CH:22]1[CH2:24][OH:25]>[OH-].[Na+].C1(C)C=CC=CC=1>[CH3:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([O:20][CH2:21][CH:22]([OH:23])[CH2:24][OH:25])=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
0.4 mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(O1)CO
Step Three
Name
Quantity
31.2 g
Type
reactant
Smiles
C1C(O1)CO
Name
Quantity
0.29 g
Type
catalyst
Smiles
[OH-].[Na+]
Name
Quantity
280 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(about 113° C.)
ADDITION
Type
ADDITION
Details
dropped in
CUSTOM
Type
CUSTOM
Details
reacted

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 123.5 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04025540

Procedure details

0.4 mole of stearic acid were heated to boiling (about 113° C.) under reflux with 280 grams of toluene and 0.29 gram of NaOH (water free) and, in the course of 20 minutes, 31.2 grams of glycidol dropped in. After a further 5 hours at this temperature, the glycidol was 99% reacted and the reaction ended. After working as in Example 1, there were obtained 123.5 grams (86%) of monostearin having the following properties:
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
31.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0.29 g
Type
catalyst
Reaction Step Three
Quantity
280 g
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[CH2:21]1[O:23][CH:22]1[CH2:24][OH:25]>[OH-].[Na+].C1(C)C=CC=CC=1>[CH3:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([O:20][CH2:21][CH:22]([OH:23])[CH2:24][OH:25])=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
0.4 mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(O1)CO
Step Three
Name
Quantity
31.2 g
Type
reactant
Smiles
C1C(O1)CO
Name
Quantity
0.29 g
Type
catalyst
Smiles
[OH-].[Na+]
Name
Quantity
280 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(about 113° C.)
ADDITION
Type
ADDITION
Details
dropped in
CUSTOM
Type
CUSTOM
Details
reacted

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 123.5 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04025540

Procedure details

0.4 mole of stearic acid were heated to boiling (about 113° C.) under reflux with 280 grams of toluene and 0.29 gram of NaOH (water free) and, in the course of 20 minutes, 31.2 grams of glycidol dropped in. After a further 5 hours at this temperature, the glycidol was 99% reacted and the reaction ended. After working as in Example 1, there were obtained 123.5 grams (86%) of monostearin having the following properties:
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
31.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0.29 g
Type
catalyst
Reaction Step Three
Quantity
280 g
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[CH2:21]1[O:23][CH:22]1[CH2:24][OH:25]>[OH-].[Na+].C1(C)C=CC=CC=1>[CH3:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([O:20][CH2:21][CH:22]([OH:23])[CH2:24][OH:25])=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
0.4 mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(O1)CO
Step Three
Name
Quantity
31.2 g
Type
reactant
Smiles
C1C(O1)CO
Name
Quantity
0.29 g
Type
catalyst
Smiles
[OH-].[Na+]
Name
Quantity
280 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(about 113° C.)
ADDITION
Type
ADDITION
Details
dropped in
CUSTOM
Type
CUSTOM
Details
reacted

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 123.5 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.